molecular formula C14H23ClN2O B1677098 Octacaine hydrochloride CAS No. 93940-32-0

Octacaine hydrochloride

Cat. No.: B1677098
CAS No.: 93940-32-0
M. Wt: 270.8 g/mol
InChI Key: AFAGKKJVZIQRMO-UHFFFAOYSA-N
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Description

Octacaine hydrochloride, also known as tetracaine hydrochloride, is an ester-type local anesthetic. It is widely used in medical procedures to induce local anesthesia, particularly in the eyes, nose, and throat. This compound is known for its potency and long-lasting effects compared to other local anesthetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octacaine hydrochloride involves several steps:

    Reaction of p-aminobenzoic acid with n-butanal: This step forms an intermediate product.

    Reaction of the intermediate with N,N-dimethylethanolamine: This step involves esterification to form the final product.

    Salt-forming reaction with hydrochloric acid: This step converts the ester into its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows a similar route but on a larger scale. The use of N,N-dimethylethanolamine as a solvent helps to increase the yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Octacaine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of ester hydrolysis and amine substitution reactions.

    Biology: Employed in studies of nerve function and signal transmission due to its local anesthetic properties.

    Medicine: Widely used in ophthalmology, dentistry, and minor surgical procedures to provide local anesthesia.

    Industry: Utilized in the formulation of topical anesthetic creams and gels

Mechanism of Action

Octacaine hydrochloride exerts its effects by blocking sodium ion channels in nerve cells. This action prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to specific sites within the sodium channels, stabilizing the neuronal membrane and inhibiting depolarization .

Comparison with Similar Compounds

Uniqueness of this compound:

Properties

IUPAC Name

3-(diethylamino)-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAGKKJVZIQRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917013
Record name 3-(Diethylamino)-N-phenylbutanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93940-32-0
Record name Butanamide, 3-(diethylamino)-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93940-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octacaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-N-phenylbutanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(diethylamino)-N-phenylbutyramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTACAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HKU5M1CEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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